1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)-
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Overview
Description
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a naphthalene moiety, which is a bicyclic aromatic hydrocarbon, attached to the imidazole ring
Preparation Methods
The synthesis of 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- involves several steps, typically starting with the formation of the imidazole ring. One common method is the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The naphthalene moiety can be introduced through Friedel-Crafts alkylation or acylation reactions, followed by reduction and functional group modifications to introduce the methoxy and methyl groups .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the naphthalene moiety, depending on the reagents and conditions used
Common reagents include halogens, acids, and bases, which facilitate these reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Its derivatives have shown potential as therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The naphthalene moiety can interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- stands out due to its unique combination of the imidazole and naphthalene moieties. Similar compounds include:
1H-Imidazole, 4-methyl-: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
1H-Imidazole, 4-methoxy-: Contains a methoxy group but lacks the naphthalene moiety.
1H-Imidazole, 4-phenyl-: Features a phenyl group instead of the naphthalene moiety, leading to variations in reactivity and applications
Properties
CAS No. |
221651-26-9 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-[(6-methoxy-1-methyl-3,4-dihydronaphthalen-2-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C16H18N2O/c1-11-12(7-14-9-17-10-18-14)3-4-13-8-15(19-2)5-6-16(11)13/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
InChI Key |
GEXYIIUWEYUZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC2=C1C=CC(=C2)OC)CC3=CN=CN3 |
Origin of Product |
United States |
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